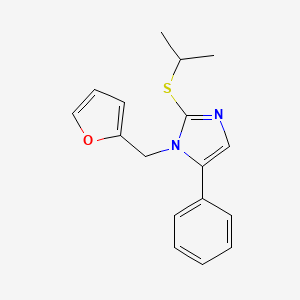

1-(furan-2-ylmethyl)-2-(isopropylthio)-5-phenyl-1H-imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antibacterial Activity

Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored the antibacterial potential of this compound against both gram-positive and gram-negative bacteria. By incorporating the furan nucleus, medicinal chemists aim to create innovative antibacterial agents that combat microbial resistance .

Enzyme Inhibition

Studies have investigated the inhibitory effects of this compound on enzymes. For instance, low doses of the compound demonstrated dose-dependent inhibition of monophenolase, while higher doses increased enzyme activity .

Synthesis of (S)-1-(furan-2-yl)propan-1-ol

The compound can serve as a precursor for the synthesis of (S)-1-(furan-2-yl)propan-1-ol. This intermediate plays a crucial role in producing pyranone derivatives, which find applications in sugar analogues, antibiotics, tirantamycines, and anticancer drugs .

Theoretical Investigations

Researchers have conducted theoretical and molecular mechanistic studies on novel derivatives containing the furan moiety. These investigations explore the compound’s electronic properties, reactivity, and potential applications .

Furan Platform Chemicals

Beyond its direct use as a drug candidate, furan derivatives contribute to the development of platform chemicals. For instance, furfural and 5-hydroxy-methylfurfural (FPCs) are available from biomass and have applications in various fields. Understanding their synthesis and uses is essential for sustainable chemical production .

Other Therapeutic Properties

Apart from antibacterial activity, furan derivatives exhibit a wide range of therapeutic advantages, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, and anticancer properties. These diverse properties make them intriguing subjects for further research and development .

作用機序

Target of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan derivatives have been found to have antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents .

Biochemical Pathways

Furan derivatives have been known to inhibit the activity of certain enzymes such as tyrosinase . Tyrosinase is a metalloenzyme group of polyphenol oxidases that is found in various organisms and exhibits a specific function in melanogenesis .

Pharmacokinetics

The synthesis of a similar compound, (s)-1-(furan-2-yl)propan-1-ol, was carried out by performing the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one (1) using the lactobacillus paracasei bd101 biocatalyst . This suggests that certain furan derivatives can be synthesized and metabolized by biological systems .

Result of Action

Furan derivatives have been found to inhibit the activity of certain enzymes such as tyrosinase . This inhibition can lead to a decrease in melanin synthesis and cellular tyrosinase activity .

Action Environment

The synthesis of a similar compound, (s)-1-(furan-2-yl)propan-1-ol, was carried out using a biocatalyst obtained from boza, a grain-based fermented beverage . This suggests that the synthesis and action of certain furan derivatives can be influenced by the biological environment .

特性

IUPAC Name |

1-(furan-2-ylmethyl)-5-phenyl-2-propan-2-ylsulfanylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2OS/c1-13(2)21-17-18-11-16(14-7-4-3-5-8-14)19(17)12-15-9-6-10-20-15/h3-11,13H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDVOATUHBCLQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC=C(N1CC2=CC=CO2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(furan-2-ylmethyl)-2-(isopropylthio)-5-phenyl-1H-imidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-benzyl-2-(3-fluorobenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2433993.png)

![12-Chloro-10-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2433995.png)

![2-(4-chlorophenoxy)-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide](/img/structure/B2434003.png)

![(Z)-1'-(3-(3,4-dimethoxyphenyl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2434005.png)

![4-(4-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2434009.png)

![1-[5-(3-Chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydroindole-3-carboxylic acid](/img/structure/B2434010.png)